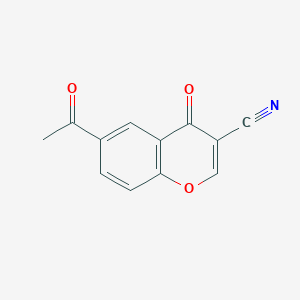
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile, also known as this compound, is a heterocyclic compound belonging to the chromone family. It is characterized by the presence of a benzopyran ring system with an acetyl group at the 6-position, a carbonyl group at the 4-position, and a nitrile group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyanochromone with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Addition Reactions: Hydrazine and phenylhydrazine can add to the carbonitrile function, forming iminohydrazine intermediates that further cyclize to yield pyrazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, such as amines, to form Schiff bases and other derivatives.
Common Reagents and Conditions
Hydrazine and Phenylhydrazine: Used in addition reactions to form pyrazole derivatives.
Amines: Used in substitution reactions to form Schiff bases.
Bases: Such as pyridine, used to facilitate cyclization reactions.
Major Products Formed
Pyrazole Derivatives: Formed from the addition of hydrazine or phenylhydrazine.
Schiff Bases: Formed from the reaction with amines.
Applications De Recherche Scientifique
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties allow it to scavenge ROS, protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-4H-chromene-3-carbonitrile: Lacks the acetyl group at the 6-position.
6-isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile: Has an isopropyl group instead of an acetyl group.
Uniqueness
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile is unique due to the presence of the acetyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other chromone derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
61776-44-1 |
|---|---|
Formule moléculaire |
C12H7NO3 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
6-acetyl-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H7NO3/c1-7(14)8-2-3-11-10(4-8)12(15)9(5-13)6-16-11/h2-4,6H,1H3 |
Clé InChI |
OJYATRCBIWZSHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
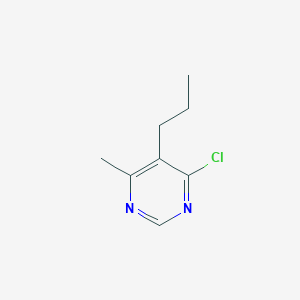
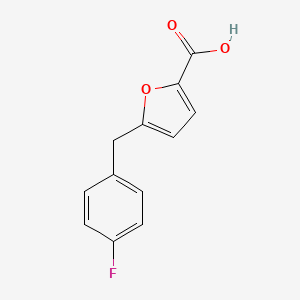
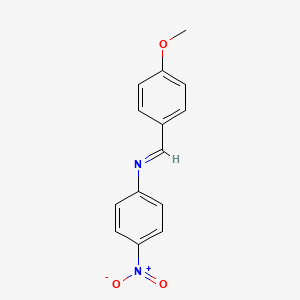
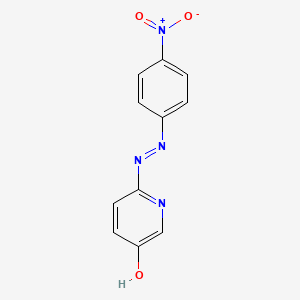
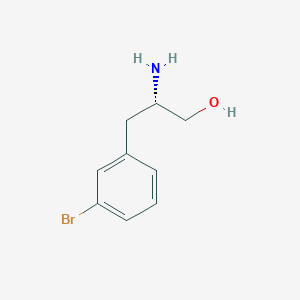
![2-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B8752723.png)

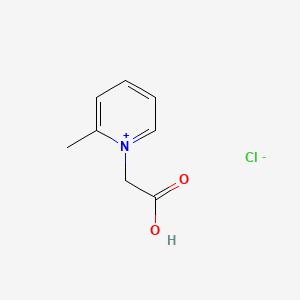
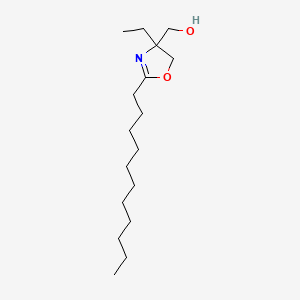
![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)




